molecular formula C20H27ClN3O2 B194666 2,2'-Iminobis(N-(2,6-dimethylphenyl)acetamide) CAS No. 745798-07-6

2,2'-Iminobis(N-(2,6-dimethylphenyl)acetamide)

Cat. No. B194666
M. Wt: 339.4 g/mol
InChI Key: UMQJGNLKESQUOD-UHFFFAOYSA-N
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Description

2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) , also known by its chemical formula C20H25N3O2 , is a compound with an intriguing structure. It falls within the class of organic amides and exhibits interesting pharmacological properties. The compound’s systematic IUPAC name is N-(2,6-dimethylphenyl)-2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}amino)acetamide .


Synthesis Analysis

The synthesis of 2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) involves intricate steps. Researchers have explored various synthetic routes to obtain this compound. One common approach is the condensation reaction between 2,6-dimethylaniline and 2-chloroacetamide . The resulting product undergoes further purification and characterization .


Molecular Structure Analysis

The molecular structure of 2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) reveals a central acetamide group flanked by two 2,6-dimethylphenyl moieties. The nitrogen atoms in the amide groups play a crucial role in its biological activity. The compound’s three-dimensional arrangement influences its interactions with biological targets .


Chemical Reactions Analysis

2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) can participate in various chemical reactions. These include hydrolysis, oxidation, and amidation reactions. Researchers have investigated its reactivity under different conditions to understand its behavior and potential applications .

Scientific Research Applications

Biological Screening and Fingerprint Applications

A study by Khan et al. (2019) explored a series of compounds related to 2,2'-Iminobis(N-(2,6-dimethylphenyl)acetamide) for their antibacterial, antifungal, and anthelmintic activities. Some compounds exhibited significant biological activities. The research also demonstrated the application of these compounds in latent fingerprint analysis, showing effectiveness in detecting hidden fingerprints on various surfaces (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Learning and Memory Enhancement in Rats

Sakurai et al. (1989) investigated the effects of a derivative of 2,2'-Iminobis(N-(2,6-dimethylphenyl)acetamide) on learning and memory in rats. The compound showed potential in enhancing cognitive functions in various experimental models (Sakurai, Ojima, Yamasaki, Kojima, & Akashi, 1989).

Herbicide Use in Agriculture

Weisshaar and Böger (1989) discussed the use of chloroacetamide herbicides, including compounds structurally related to 2,2'-Iminobis(N-(2,6-dimethylphenyl)acetamide), for controlling weeds in various crops. These herbicides have selective properties and are used in crops like cotton and maize (Weisshaar & Böger, 1989).

Molecular Conformation Studies

Gowda, Svoboda, and Fuess (2007) conducted a study on the molecular conformation of N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide, a related compound, highlighting its structural aspects. This research contributes to the understanding of the molecular structure of such compounds (Gowda, Svoboda, & Fuess, 2007).

Synthesis and Process Development

Guillaume et al. (2003) described a practical process for synthesizing a compound similar to 2,2'-Iminobis(N-(2,6-dimethylphenyl)acetamide). This study provides insights into the synthetic pathways and process development for such compounds (Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003).

properties

IUPAC Name

2-[[2-(2,6-dimethylanilino)-2-oxoethyl]amino]-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-13-7-5-8-14(2)19(13)22-17(24)11-21-12-18(25)23-20-15(3)9-6-10-16(20)4/h5-10,21H,11-12H2,1-4H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQJGNLKESQUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNCC(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Iminobis(N-(2,6-dimethylphenyl)acetamide)

CAS RN

745798-07-6
Record name 2,2'-Iminobis(N-(2,6-dimethylphenyl)acetamide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745798076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-IMINOBIS(N-(2,6-DIMETHYLPHENYL)ACETAMIDE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P3T7VI89U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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